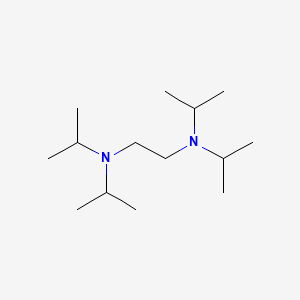

N,N,N',N'-Tetraisopropyl-ethylenediamine

Description

N,N,N',N'-Tetraisopropyl-ethylenediamine (CAS: A845046, synonyms: N1,N1,N2,N2-tetraisopropylethane-1,2-diamine, MUESDKXVLSXRPO-UHFFFAOYSA-N) is a branched diamine featuring four isopropyl groups attached to the ethylenediamine backbone . Its steric bulk and strong electron-donating properties make it valuable in catalysis and coordination chemistry, particularly in reactions requiring hindered amine ligands. Its structure is distinct due to the high degree of substitution, which significantly influences its reactivity and applications compared to simpler diamines.

Properties

CAS No. |

93761-33-2 |

|---|---|

Molecular Formula |

C14H32N2 |

Molecular Weight |

228.42 g/mol |

IUPAC Name |

N,N,N',N'-tetra(propan-2-yl)ethane-1,2-diamine |

InChI |

InChI=1S/C14H32N2/c1-11(2)15(12(3)4)9-10-16(13(5)6)14(7)8/h11-14H,9-10H2,1-8H3 |

InChI Key |

MUESDKXVLSXRPO-UHFFFAOYSA-N |

SMILES |

CC(C)N(CCN(C(C)C)C(C)C)C(C)C |

Canonical SMILES |

CC(C)N(CCN(C(C)C)C(C)C)C(C)C |

Other CAS No. |

93761-33-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Groups and Molecular Features

| Compound | Substituent Groups | Molecular Formula | Molar Mass (g/mol) | Key Structural Features |

|---|---|---|---|---|

| N,N,N',N'-Tetraisopropyl-ethylenediamine | Four isopropyl groups | C₁₄H₃₂N₂ | 228.42* | High steric hindrance; tertiary amine sites |

| N,N,N',N'-Tetramethyl-ethylenediamine (TEMED) | Four methyl groups | C₆H₁₆N₂ | 116.21 | Low steric hindrance; liquid at room temp |

| Ethylenediamine-N,N,N',N'-tetraacetic acid (EDTA) | Four acetic acid groups | C₁₀H₁₆N₂O₈ | 292.24 | Chelating carboxylates; water-soluble |

| N,N-Diisopropylethylenediamine | Two isopropyl groups | C₈H₂₀N₂ | 144.26 | Moderate steric hindrance; primary amines |

| N,N,N',N'-Tetraethyl-ethylenediamine | Four ethyl groups | C₁₀H₂₄N₂ | 172.31 | Intermediate steric bulk; flexible backbone |

*Calculated based on molecular formula.

Key Observations :

- Steric Effects : Tetraisopropyl-ethylenediamine’s bulky isopropyl groups create significant steric hindrance, reducing nucleophilicity compared to TEMED or ethyl-substituted analogs .

- Solubility : EDTA’s carboxylic acid groups confer water solubility, whereas alkyl-substituted derivatives like TEMED and Tetraisopropyl-ethylenediamine are more lipophilic .

Physical Properties

| Compound | Physical State | Solubility | Melting Point (°C) |

|---|---|---|---|

| Tetraisopropyl-ethylenediamine | Liquid* | Organic solvents | Not reported |

| TEMED | Liquid | Organic solvents | -55 (bp: 121–124) |

| EDTA | Solid | Water, bases | 240 (decomposes) |

| N,N-Diisopropylethylenediamine | Liquid | Organic solvents | Not reported |

*Inferred from similar alkylated diamines.

Research and Industrial Relevance

- Crystallography : Hindered diamines like Tetraisopropyl-ethylenediamine may influence crystal packing, as seen in related compounds (e.g., discusses crystal structures of substituted ethylenediamines) .

- Catalysis : Bulky diamines enhance selectivity in asymmetric catalysis by stabilizing metal complexes .

- Environmental Impact : EDTA’s ecological toxicity (aquatic toxicity) contrasts with alkyl diamines’ lower environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.